molecular formula C4H3ClN2O B1274708 5-Chloropyrimidin-4-ol CAS No. 4349-08-0

5-Chloropyrimidin-4-ol

Cat. No. B1274708
CAS RN: 4349-08-0
M. Wt: 130.53 g/mol
InChI Key: JPSKJAPKTIXPSV-UHFFFAOYSA-N
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Description

5-Chloropyrimidin-4-ol is a chlorinated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. Pyrimidines are crucial in various biological processes and are fundamental components of nucleic acids. Chlorinated pyrimidines, such as 5-chloropyrimidin-4-ol, often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of chloropyrimidine derivatives can be achieved through various routes. For instance, an efficient route to synthesize 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine involves sequential functionalization using a regioselective Sonogashira coupling, followed by nucleophilic substitution and oxidation to yield the desired pyrimidinyl imidazoles . Another study reports the ultrasound-mediated one-pot synthesis of novel thiadiazolopyrimidine derivatives, which exhibit anticancer activities . Additionally, a novel four-step methodology has been developed for the synthesis of 5-acyl-1,2-dihydropyrimidin-2-ones, starting from N-[(1-acetoxy-2,2,2-trichloro)ethyl]ureas .

Molecular Structure Analysis

The molecular structure of chloropyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a chloropyrimidine compound was determined using X-ray diffraction, confirming the triclinic system and space group P-1 . Another study characterized the crystal structure of two new antibacterial agents, which are trichloropyrimidine derivatives, using spectroscopy and X-ray structure determination .

Chemical Reactions Analysis

Chloropyrimidine derivatives can undergo various chemical reactions. The synthesis of oligonucleotides containing modified pyrimidine bases, such as 4-thiothymidine and 5-methyl-2-pyrimidinone, involves the incorporation of these bases into oligodeoxynucleotides, demonstrating the reactivity of these modified bases . Furthermore, the reactivity of chloropyrimidine derivatives towards nucleophiles and electrophiles can be exploited in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, can be determined and are crucial for understanding their behavior in biological systems and their potential as pharmaceutical agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds are also studied to assess their drug-like properties .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • 5-Chloropyrimidin-4-ol is a chemical compound with the molecular formula C4H3ClN2O and a molecular weight of 130.53 . It is often used as a reagent in organic synthesis .
  • Scientific Field: Chemical Synthesis

    • 5-Chloropyrimidin-4-ol has been used in the synthesis of pyrrolo[2,3-d]pyrimidines .
    • The methods for this synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
    • The outcomes of these syntheses are highly substituted pyrrolo[2,3-d]pyrimidines .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

5-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKJAPKTIXPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390722
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidin-4-ol

CAS RN

4349-08-0
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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